Dibromopropamidine-d6 Dihydrochloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)-1,1,2,2,3,3-hexadeuteriopropoxy]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N4O2/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23)/i1D2,6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJFVGRUYJHMCO-SDLFAGIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)C(=N)N)Br)C([2H])([2H])OC2=C(C=C(C=C2)C(=N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Principles of Isotopic Labeling in Chemical and Biomedical Sciences
The Role of Stable Isotopes in Quantitative Analysis and Mechanistic Elucidation
Stable isotopes are atoms that contain the same number of protons but a different number of neutrons than the most common form of an element. This difference in neutron number results in a difference in mass, which can be detected by mass spectrometry. researchgate.netacanthusresearch.com The incorporation of stable isotopes into a molecule creates an isotopologue that is chemically identical to the unlabeled molecule but physically distinguishable by its mass.
In quantitative analysis, stable isotope-labeled compounds are invaluable as internal standards. scbt.com The technique of isotope dilution mass spectrometry (IDMS) involves adding a known amount of a stable isotope-labeled standard to a sample. The ratio of the signal from the analyte to the signal from the labeled standard is then used to determine the concentration of the analyte. researchgate.net This method is highly accurate because the labeled standard behaves identically to the analyte during sample preparation and analysis, thus correcting for any losses or variations that may occur.
For mechanistic elucidation, stable isotopes serve as tracers to follow the course of a chemical reaction or a metabolic pathway. scbt.com By labeling a specific atom in a reactant molecule, researchers can track the position of that atom in the products, thereby revealing the intricate details of bond-breaking and bond-forming events. This approach has been instrumental in understanding a wide range of chemical and biological processes.
| Property | Description | Relevance in Scientific Analysis |
| Mass Difference | Isotopes of an element have different numbers of neutrons, leading to a difference in atomic mass. | Enables differentiation and detection by mass spectrometry. |
| Chemical Equivalence | Labeled and unlabeled molecules exhibit nearly identical chemical properties. | Ensures the labeled standard behaves like the analyte in analytical procedures. |
| Stability | Stable isotopes do not undergo radioactive decay. | Allows for safe handling and use in a wide range of experiments, including in vivo studies. |
An interactive data table illustrating the fundamental properties of stable isotopes and their significance in scientific analysis.
Deuterium (B1214612) as a Probe in Biochemical and Analytical Investigations
Deuterium (²H or D), a stable isotope of hydrogen, is a particularly useful probe in biochemical and analytical investigations. The substitution of hydrogen with deuterium results in a significant mass change (approximately 100% increase in the mass of the atom), which is readily detectable by mass spectrometry. Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.
This kinetic isotope effect can be exploited to study reaction mechanisms. If the breaking of a C-H bond is the rate-determining step of a reaction, the rate of the reaction will be slower for the deuterated compound. This effect provides valuable information about the transition state of the reaction.
In analytical chemistry, deuterated compounds like Dibromopropamidine-d6 Dihydrochloride are widely used as internal standards in mass spectrometry-based quantification. Their co-elution with the unlabeled analyte in chromatography and their distinct mass-to-charge ratio allow for highly accurate and precise measurements. scbt.com
| Application Area | Utility of Deuterium Labeling | Example |
| Quantitative Analysis | Serves as an ideal internal standard for mass spectrometry. | Quantification of drugs and their metabolites in biological fluids. |
| Mechanistic Studies | The kinetic isotope effect helps to elucidate reaction mechanisms. | Investigating the rate-determining step of an enzymatic reaction. |
| Metabolic Probes | Tracing the metabolic fate of molecules in vivo. | Following the biotransformation of a drug candidate. |
| NMR Spectroscopy | Deuterated solvents are used to avoid interference from proton signals. | Characterization of the structure of organic molecules. |
An interactive data table summarizing the diverse applications of deuterium labeling in scientific research.
Historical and Current Perspectives on Deuterated Compounds in Research
The use of deuterium in scientific research dates back to its discovery by Harold Urey in 1931. Early applications focused on using deuterium oxide (heavy water) to study biological processes. The development of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy in the mid-20th century greatly expanded the utility of deuterated compounds.
Historically, the synthesis of deuterated compounds was often a complex and expensive undertaking. However, advancements in synthetic chemistry have made a wide range of deuterated compounds more accessible. This has led to their widespread use in various fields, including pharmacology, environmental science, and materials science. scbt.com
In recent years, there has been a growing interest in the use of deuterated compounds as therapeutic agents. By strategically replacing hydrogen with deuterium at sites of metabolism, the metabolic stability of a drug can be enhanced, leading to an improved pharmacokinetic profile. This "deuterium switch" approach has resulted in the development of several FDA-approved deuterated drugs. The continued development of new synthetic methods and analytical techniques will undoubtedly lead to even more innovative applications of deuterated compounds in the future.
Dibromopropamidine D6 Dihydrochloride in Advanced Bioanalytical Methodologies
Application as an Internal Standard in Mass Spectrometry-Based Quantitation
The use of stable isotope-labeled internal standards (SIL-IS), such as Dibromopropamidine-d6 Dihydrochloride, is a cornerstone of high-quality quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). crimsonpublishers.com These standards are considered the gold standard for correcting analytical variability. nih.gov
Theoretical Underpinnings of Internal Standardization for Accuracy Enhancement
Internal standards are compounds added in a known, constant amount to all samples, calibrators, and quality controls in an analytical run. The fundamental principle of internal standardization is to use the ratio of the analyte's response to the internal standard's response for quantification, rather than the absolute response of the analyte alone. This ratio corrects for variations that can occur during sample preparation and analysis.
A stable isotope-labeled internal standard like this compound is the ideal choice because it shares nearly identical physicochemical properties with the analyte, dibromopropamidine. nih.gov This structural and chemical similarity ensures that both compounds behave similarly during extraction, chromatography, and ionization. Consequently, any variations in these steps will affect both the analyte and the internal standard to a similar extent, keeping their response ratio constant and leading to more accurate and precise measurements. crimsonpublishers.com
Methodological Development for High-Throughput Bioanalytical Assays
In the development of high-throughput bioanalytical assays, which are essential in drug discovery and clinical pharmacokinetics, speed and reliability are paramount. The use of a SIL-IS like this compound is integral to achieving these objectives. While specific methodological details for high-throughput assays involving this particular compound are not extensively published, the general principles for developing such assays with SIL-IS are well-established.
The process typically involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. A common sample preparation technique is protein precipitation, which is rapid and effective for removing the bulk of proteins from biological matrices like plasma. texilajournal.com Chromatographic conditions are then optimized to achieve a short run time while ensuring adequate separation of the analyte from potentially interfering components. Finally, the mass spectrometer is tuned for the specific mass transitions of both dibromopropamidine and this compound to ensure sensitive and selective detection. The use of a robust SIL-IS minimizes the need for extensive sample cleanup and allows for faster chromatography, thereby increasing the throughput of the assay.
Below is a representative table of parameters often optimized during the development of a high-throughput bioanalytical assay.
| Parameter | Optimized Condition | Rationale |
| Sample Preparation | Protein Precipitation with Acetonitrile | Fast and efficient removal of proteins from plasma. |
| Chromatographic Column | C18, 50 x 2.1 mm, 1.8 µm | Provides good retention and separation for compounds like dibromopropamidine on a shorter column for faster analysis. |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Ensures good peak shape and ionization efficiency. |
| Flow Rate | 0.5 mL/min | Allows for rapid elution without compromising separation. |
| Injection Volume | 5 µL | A small volume is sufficient for sensitive detection with modern mass spectrometers. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive detection of the analyte and internal standard. |
Strategies for Mitigating Matrix Effects and Ionization Variability
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. researchgate.net Ionization variability can also arise from fluctuations in the performance of the mass spectrometer's ion source. A SIL-IS is the most effective tool to compensate for these phenomena. researchgate.net
Because this compound has nearly identical chemical properties to dibromopropamidine, it will experience similar matrix effects and ionization variability. nih.gov If the ionization of dibromopropamidine is suppressed by 20% in a particular sample, the ionization of the deuterated internal standard will also be suppressed to a similar degree. As a result, the ratio of their signals remains constant, and the calculated concentration of the analyte remains accurate. crimsonpublishers.com For this compensation to be effective, it is crucial that the analyte and the internal standard co-elute or elute very closely during chromatography.
Importance of Isotopic Purity and Characterization in Analytical Standards
The accuracy of quantification using a SIL-IS is highly dependent on the isotopic purity of the standard. Isotopic purity refers to the percentage of the internal standard that is fully labeled with the desired number of stable isotopes. Impurities in the form of unlabeled analyte (D0) within the deuterated internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).
For this compound, a high isotopic purity (typically >98%) is essential. The presence of a significant amount of unlabeled dibromopropamidine in the internal standard solution would contribute to the analyte's signal, creating a positive bias in the results. Therefore, rigorous characterization of the isotopic purity of any newly synthesized batch of a deuterated internal standard is a critical step in method validation. This is often achieved using high-resolution mass spectrometry.
The following table illustrates the potential impact of isotopic impurity on the measured analyte concentration.
| True Analyte Concentration (ng/mL) | Internal Standard Isotopic Purity | Contribution from IS Impurity (ng/mL) | Measured Analyte Concentration (ng/mL) | % Error |
| 1.0 | 99.9% | 0.01 | 1.01 | 1.0% |
| 1.0 | 99.0% | 0.10 | 1.10 | 10.0% |
| 1.0 | 95.0% | 0.50 | 1.50 | 50.0% |
| 100.0 | 99.0% | 0.10 | 100.10 | 0.1% |
*Assuming an internal standard concentration of 100 ng/mL with a 1% unlabeled impurity.
Chromatographic Behavior and Separation Considerations for Deuterated Analogs
Ideally, a deuterated internal standard should co-elute with its non-deuterated counterpart to ensure that both experience the same matrix effects at the same time. However, it is not uncommon for deuterated compounds to exhibit slightly different chromatographic retention times than their non-labeled analogs. nih.gov This phenomenon is known as the "isotope effect."
The isotope effect in chromatography is typically small but can be significant in high-efficiency separation systems like ultra-high-performance liquid chromatography (UHPLC). Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase.
When developing a chromatographic method for dibromopropamidine and its d6-labeled internal standard, it is important to evaluate the degree of separation. While complete co-elution is ideal, a small separation may be acceptable as long as it does not lead to differential matrix effects. The acceptance criterion is typically that the response ratio of the analyte to the internal standard remains consistent across the entire peak, even in the presence of matrix.
A summary of typical chromatographic parameters for the analysis of diamidine compounds is presented below.
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Retention Time (Dibromopropamidine) | ~ 3.2 minutes |
| Retention Time (Dibromopropamidine-d6) | ~ 3.18 minutes |
Investigating Biological Systems Through Deuterium Labeled Tracers
Stable Isotope Tracing for Metabolic Pathway Analysis
Stable isotope tracing is a fundamental technique in metabolic research, allowing for the detailed investigation of biochemical reaction dynamics within living systems. nih.gov This approach involves the introduction of molecules labeled with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a biological system. nih.gov By tracking the incorporation of these isotopes into downstream metabolites, scientists can map metabolic pathways and quantify the flow, or flux, of molecules through these networks. nih.govcreative-proteomics.com While carbon-13 is a more common tracer for central carbon metabolism, deuterium labeling, often in the form of deuterium oxide (D₂O), is valuable for studying the synthesis of various biomolecules, including glucose, lipids, and proteins. nih.govyoutube.com
The design of a stable isotope tracing experiment is critical for obtaining meaningful data on metabolic fluxes. nih.govresearchgate.net The choice of the isotopic tracer is paramount and depends on the specific metabolic pathways of interest. nih.govresearchgate.net For instance, to study glycolysis and the Krebs cycle, uniformly labeled [U-¹³C₆]glucose is often used. nih.gov In contrast, D₂O can be used to measure the synthesis rates of various macromolecules. nih.gov
A key consideration in experimental design is whether the system is at a metabolic and isotopic steady state. In many in vitro studies with cell cultures, a continuous infusion of the labeled substrate allows the system to reach an isotopic steady state, simplifying the mathematical modeling of metabolic fluxes. nih.gov However, in vivo studies are often more complex due to the interconnectedness of metabolic pathways across different organs. nih.gov
Parallel labeling experiments, where different isotopic tracers are used in separate but identical experimental setups, can provide a more comprehensive view of complex metabolic networks. researchgate.netnih.gov For example, one experiment might use a ¹³C-labeled glucose tracer, while a parallel experiment uses a ¹⁵N-labeled glutamine tracer to probe both glucose and amino acid metabolism. nih.gov
Table 1: Illustrative Experimental Design for Metabolic Flux Analysis
| Parameter | Experimental Condition A | Experimental Condition B | Rationale |
| Cell Line | Cancer Cell Line X | Cancer Cell Line X | To compare metabolic differences under varying conditions. |
| Tracer | [U-¹³C₆]Glucose | [U-¹³C₅, U-¹⁵N₂]Glutamine | To trace carbon from glucose and carbon/nitrogen from glutamine. nih.gov |
| Culture Medium | Standard Growth Medium | Standard Growth Medium | To maintain consistency in other nutritional inputs. |
| Labeling Duration | 24 hours | 24 hours | To allow for sufficient label incorporation and approach isotopic steady state. nih.gov |
| Analysis | LC-MS/MS | LC-MS/MS | To measure isotopic enrichment in key metabolites. creative-proteomics.com |
This table provides a generalized example of a parallel labeling experimental design.
Mass spectrometry (MS) is a central analytical platform for metabolomics and is essential for stable isotope tracing studies. nih.govacs.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used due to their high sensitivity and selectivity. creative-proteomics.com
When a deuterated or other isotopically labeled compound is introduced into a biological system, the heavy isotopes are incorporated into various metabolites. This incorporation results in a mass shift for each metabolite, which can be detected by the mass spectrometer. nih.gov For example, a metabolite that has incorporated one deuterium atom will have a mass-to-charge ratio (m/z) that is one unit higher than its unlabeled counterpart. youtube.com
High-resolution mass spectrometry (HRMS) is particularly powerful as it can accurately determine the mass of ions, allowing for the confident identification of metabolites and the resolution of different isotopologues (molecules that differ only in their isotopic composition). rsc.orgresearchgate.net By analyzing the distribution of these isotopologues, researchers can determine the fractional enrichment of the isotope in a given metabolite pool. rsc.org This data is crucial for calculating metabolic fluxes.
The data generated from stable isotope tracing experiments is complex, consisting of the relative abundances of numerous isotopologues for many different metabolites. nih.govacs.org The first step in data analysis is the identification of metabolites, which is often achieved by comparing their retention times and mass spectra to those of known standards or spectral libraries. nih.gov
Once metabolites are identified, the raw mass spectrometry data must be corrected for the natural abundance of stable isotopes. youtube.com Following this correction, the fractional enrichment of the isotopic label in each metabolite can be calculated. This information can be used for qualitative interpretation, such as identifying active metabolic pathways.
For a more quantitative analysis, this enrichment data is used in metabolic flux analysis (MFA). nih.gov MFA employs computational models of metabolic networks to estimate the rates of intracellular reactions. researchgate.net By fitting the experimentally measured isotope labeling patterns to the model, the fluxes that best explain the observed data can be determined. nih.gov
Deuterium Kinetic Isotope Effects in Enzyme Mechanism Studies
The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org The C-D bond is stronger than the C-H bond, and therefore requires more energy to break. If the breaking of a C-H bond is the rate-limiting step of an enzyme-catalyzed reaction, then replacing that hydrogen with deuterium will slow down the reaction. nih.govnih.gov
The magnitude of the deuterium KIE, expressed as the ratio of the reaction rate with hydrogen to the rate with deuterium (kH/kD), can provide valuable information about the transition state of the reaction. st-andrews.ac.ukacs.org A large primary KIE (typically >2) suggests that the C-H bond is being broken in the rate-determining step. libretexts.org This technique is a powerful tool for elucidating the mechanisms of enzymes, particularly dehydrogenases and other enzymes that catalyze hydride transfer reactions. nih.govst-andrews.ac.uk
Table 2: Hypothetical Deuterium Kinetic Isotope Effects on an Enzyme-Catalyzed Reaction
| Substrate | Enzyme | Vmax (µmol/min) | kH/kD | Interpretation |
| Substrate-H | Enzyme X | 100 | \multirow{2}{*}{7.0} | A significant primary KIE suggests that C-H bond cleavage is the rate-limiting step of the reaction. libretexts.org |
| Substrate-D | Enzyme X | 14.3 |
This table illustrates how a deuterium kinetic isotope effect might be observed and interpreted.
Exploration of Drug Metabolism Pathways Using Deuterated Probes
The principles of stable isotope labeling and kinetic isotope effects are also applied to the study of drug metabolism. nih.govyoutube.com By synthesizing a deuterated version of a drug, researchers can investigate its metabolic fate in vitro and in vivo. nih.gov
This strategy is not only used for studying metabolic pathways but also in drug discovery to create "heavy drugs." medcraveonline.com By selectively deuterating metabolically vulnerable positions, the metabolic stability of a drug can be increased, potentially leading to an improved pharmacokinetic profile, such as a longer half-life. nih.govmedcraveonline.com
Synthetic Chemistry and Deuterium Incorporation Strategies
Methodologies for the Synthesis of Deuterated Chemical Entities
The introduction of deuterium (B1214612) into a molecule can be achieved through various synthetic routes. These methods range from the de novo construction of the molecule using deuterated building blocks to the direct exchange of hydrogen for deuterium on a pre-existing molecular scaffold. nih.govrsc.org The choice of method often depends on the desired location of the deuterium atoms, the stability of the target molecule under reaction conditions, and the availability of starting materials.
Regioselectivity—the control of where the deuterium is placed on the molecule—is of paramount importance. For aromatic compounds like dibromopropamidine, which contains two phenyl rings, achieving deuteration at specific positions is critical. Several modern catalytic systems have been developed to address this challenge.
One effective method involves the use of Tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst with deuterium oxide (D₂O) serving as the deuterium source. acs.org This system is particularly effective for the deuteration of electron-rich aromatic and heteroaromatic compounds. acs.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the catalyst activates the D₂O to generate an electrophilic deuterium species (D⁺) that then substitutes hydrogen atoms on the aromatic ring. acs.org The regioselectivity is governed by the electronic properties of the substrate, typically favoring deuteration at the ortho and para positions of electron-donating groups. rsc.org
Another powerful technique is silver-catalyzed regioselective deuteration, also utilizing D₂O. rsc.org This method has proven effective for a variety of substrates, including electron-rich arenes and heterocycles like indoline (B122111) and tetrahydroquinoline derivatives, achieving high levels of deuterium incorporation at specific sites. rsc.org
The table below summarizes key regioselective deuteration methods applicable to aromatic systems.
Table 1: Regioselective Deuteration Methods for Aromatic Compounds
| Catalyst System | Deuterium Source | Applicable Substrates | Key Features |
|---|---|---|---|
| B(C₆F₅)₃ | D₂O | Electron-rich (hetero)aromatic compounds acs.org | Highly efficient; proceeds via electrophilic aromatic substitution. acs.org |
| Silver (e.g., AgOTf) | D₂O | Electron-rich arenes, azaarenes rsc.orgrsc.org | Proceeds under neutral, mild conditions; high D-incorporation. rsc.org |
| Iron (nanostructured) | D₂O | Anilines, phenols, indoles, heterocycles nih.gov | Selective for ortho-positions; scalable to kilogram production. nih.gov |
| Iridium (NHC-stabilized) | D₂O | Anilines nih.gov | High selectivity and efficiency. nih.gov |
Catalytic hydrogen-deuterium (H/D) exchange represents one of the most direct and atom-efficient methods for deuterium labeling. rsc.org These reactions avoid the need for pre-functionalized starting materials by directly swapping C-H bonds for C-D bonds. rsc.org
A variety of transition metal catalysts are employed for this purpose. Noble metals such as iridium, rhodium, and ruthenium have historically been used, often showing high efficiency. nih.gov For example, N-heterocyclic carbene (NHC) stabilized iridium nanoparticles are effective catalysts for H/D exchange reactions. nih.gov Similarly, rhodium complexes can catalyze the exchange using D₂O. marquette.edu
More recently, catalysts based on earth-abundant and less expensive metals like iron have been developed. nih.gov A stable trans-dihydride N-heterocyclic carbene (NHC) iron complex has been shown to catalyze H/D exchange on (hetero)aromatic hydrocarbons using benzene-d₆ as the deuterium source under mild conditions. nih.gov Another approach uses a combination of Palladium on Carbon (Pd/C) with aluminum and D₂O, where D₂ gas is generated in situ, providing a safe and environmentally benign method for deuterating a range of substrates, including amino acids and esters. mdpi.com N-heterocyclic carbenes (NHCs) themselves can also act as organocatalysts, promoting H/D exchange with aldehydes using D₂O as the deuterium source. nih.gov
Scalability and Practical Considerations in Deuterated Compound Production
The transition from small-scale laboratory synthesis to large-scale industrial production of deuterated compounds presents significant challenges. nih.govnih.gov Methodologies developed for academic purposes must be adapted to be reliable, robust, and scalable. nih.govnih.gov There is a growing demand for scalable methods, not just for use as analytical standards, but also for the development of deuterated active pharmaceutical ingredients. nih.govnih.gov
A key practical consideration is the cost and availability of the deuterium source. Deuterium oxide (D₂O) is an inexpensive and readily available source, making it highly desirable for large-scale synthesis. acs.orgnih.gov Processes that require more complex or expensive deuterated reagents are generally less economically viable. google.com
Analytical Characterization of Deuterium Incorporation and Purity
After synthesis, a critical step is to verify the outcome of the deuteration process. This involves confirming the structural integrity of the molecule, determining the percentage of deuterium incorporation (isotopic purity), and identifying the exact locations of the deuterium atoms. rsc.org A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.org
While HRMS provides excellent information on the degree of deuteration, it is often insufficient to determine the precise location of the labels within the molecule. rsc.org For this, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
¹H NMR (Proton NMR): In a deuterated molecule, the signals corresponding to the protons that have been replaced by deuterium will disappear or decrease in intensity. This allows for the identification of the sites of deuteration. nih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It provides definitive evidence of deuterium incorporation and can be used for structural verification and impurity identification, especially in highly deuterated compounds where residual proton signals are weak. sigmaaldrich.com For quantitative analysis, a combined ¹H NMR and ²H NMR approach can yield highly accurate measurements of isotopic abundance. nih.gov
The table below outlines the roles of these primary analytical techniques.
| ²H NMR | Direct detection of deuterium atoms, structural verification. sigmaaldrich.com | Excellent for highly enriched compounds, quantitative purity analysis. nih.govsigmaaldrich.com | Lower intrinsic sensitivity compared to ¹H NMR. sigmaaldrich.com |
Advanced Research Directions and Methodological Innovations
Emerging Mass Spectrometry Platforms for Enhanced Deuterated Compound Analysis
The analysis of deuterated compounds such as Dibromopropamidine-d6 Dihydrochloride necessitates mass spectrometry (MS) platforms that offer high resolution and mass accuracy to distinguish between isotopologues and eliminate potential interferences. nih.gov Modern MS technologies have risen to this challenge, providing unprecedented capabilities for the analysis of isotopically labeled molecules. frontiersin.org
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has become a powerful tool for studying protein structure, function, and dynamics. acs.orgnih.govnih.gov The core of this technique involves measuring the mass shift resulting from the exchange of labile hydrogens with deuterium (B1214612) when a protein is exposed to a deuterated solvent like D₂O. nih.gov This provides insights into protein conformation, stability, and interactions. nih.gov
Emerging platforms are characterized by their ability to handle the complexity of samples in deuterated compound analysis. Key advancements include:
High-Resolution Mass Spectrometry (HRMS): Instruments like the Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the high resolving power necessary to separate the isotopic peaks of a deuterated compound from its unlabeled counterpart and other interfering ions. nih.gov This is crucial for accurate quantification and identification.
Ion Mobility Spectrometry (IMS): When coupled with mass spectrometry (IM-MS), ion mobility adds another dimension of separation based on the size, shape, and charge of an ion. This can help separate isotopologues and conformers, providing deeper structural insights.
Advanced Fragmentation Techniques: Methods such as electron-transfer dissociation (ETD) and ultraviolet photodissociation (UVPD) offer alternative ways to fragment molecules, which can be particularly useful for localizing the site of deuterium labeling within a larger molecule.
The development of automated systems for HDX-MS experiments has also been a significant innovation, increasing throughput and reproducibility, which is critical for complex studies such as drug candidate screening. acs.orgnih.gov These automated platforms can precisely manage the timing of deuterium exchange, quenching, and injection into the mass spectrometer, minimizing manual errors and back-exchange. nih.gov
| Mass Spectrometry Platform/Technique | Key Advantage for Deuterated Compound Analysis | Primary Application |
|---|---|---|
| Orbitrap FT-MS | Extremely high resolution and mass accuracy, reducing spectral complexity and improving certainty of identification. nih.gov | Quantitative proteomics (e.g., SILAC), metabolomics, HDX-MS. nih.govnih.govwikipedia.org |
| Time-of-Flight (TOF) MS | High sensitivity and fast acquisition speeds, suitable for coupling with fast liquid chromatography (LC) separations. | Screening studies, analysis of complex mixtures. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions based on their three-dimensional structure, allowing for the differentiation of isomers and conformers. chromatographyonline.com | Structural biology, analysis of complex protein mixtures. |
| Hydrogen/Deuterium Exchange MS (HDX-MS) | Probes protein conformation and dynamics in solution by measuring the rate of deuterium incorporation. acs.orgnih.gov | Epitope mapping, protein folding studies, drug-target interaction analysis. acs.org |
Integration of Deuterated Labeling in Multi-Omics Research Workflows
Multi-omics research, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological systems. nih.govnygen.io Deuterated labeling, using compounds like this compound, is a cornerstone of quantitative proteomics and metabolomics, making its integration into multi-omics workflows essential for systems biology and disease research. silantes.comsciencing.com
In proteomics , stable isotope labeling by amino acids in cell culture (SILAC) is a powerful method where cells are grown in media containing "heavy" (e.g., ¹³C or ¹⁵N-labeled) or "light" (unlabeled) amino acids. nih.govwikipedia.orgsciencing.com This allows for the direct comparison of protein abundances between different cell populations in a single MS experiment. nih.gov Pulsed SILAC (pSILAC) extends this by monitoring the rate of incorporation of heavy labels over time to measure protein synthesis and turnover rates. nih.gov
In metabolomics , deuterated compounds serve as ideal internal standards for quantification. musechem.com Because they are chemically identical to the analyte of interest but have a different mass, they can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response, leading to highly accurate measurements of metabolite levels. musechem.comtechsciresearch.com
The integration of these datasets is powerful. For instance, a change in the expression of a metabolic enzyme, detected through proteomics, can be correlated with changes in the concentrations of its substrate and product, measured accurately using a deuterated standard in a metabolomics experiment. silantes.com This allows researchers to move from observing changes to understanding their functional consequences on metabolic pathways. silantes.comtechsciresearch.com
| Omics Field | Role of Deuterated Labeling | Example Application | Integrated Insight |
|---|---|---|---|
| Proteomics | Used in techniques like SILAC to quantify relative protein abundance and turnover. nih.govsciencing.com | Comparing protein expression between healthy and diseased cells. sciencing.com | Identifies dysregulated proteins and pathways. |
| Metabolomics | Used as internal standards (e.g., this compound) for accurate quantification of metabolites. musechem.comtechsciresearch.com | Measuring changes in metabolite concentrations following drug treatment. silantes.com | Reveals the functional impact of protein changes on cellular metabolism. |
| Transcriptomics | Not directly used, but provides data on gene expression that can be correlated with proteomic and metabolomic data. nih.gov | Measuring mRNA levels of metabolic enzymes. nih.gov | Links genetic regulation to functional protein and metabolite outputs. |
Future Prospects for Stable Isotope Applications in Chemical Biology and Drug Discovery
The future of stable isotope applications, including the use of deuterated compounds, is poised for significant growth, driven by technological advancements and an increasing demand for precision in biological research and medicine. adesisinc.com
One of the most promising future directions is the enhancement of drug discovery and development processes. adesisinc.com Stable isotope labeling is crucial for investigating drug metabolism and pharmacokinetics (DMPK). adesisinc.comacs.org By tracing the metabolic fate of a deuterated drug candidate, researchers can identify metabolites, understand clearance pathways, and predict potential drug-drug interactions with high precision. techsciresearch.com The use of deuterium in specific positions within a drug molecule can also intentionally slow down metabolism (the "kinetic isotope effect"), which can improve a drug's pharmacokinetic profile, leading to lower required doses and potentially fewer side effects. musechem.com
In chemical biology, stable isotopes are enabling the study of increasingly complex biological systems. iaea.org Applications in structural biology, such as using deuteration to simplify NMR spectra of large protein complexes, will continue to be refined. iaea.orgnih.gov Furthermore, the integration of isotope tracing with advanced imaging techniques, such as mass spectrometry imaging, will allow researchers to visualize the distribution of drugs and metabolites within tissues at a subcellular level, providing spatial context to metabolic studies.
Key future trends include:
Increased Automation and Throughput: The development of fully automated platforms for sample preparation and analysis will make stable isotope-based methods more accessible and scalable for large-scale studies, such as clinical trial sample analysis and high-throughput screening. adesisinc.comyoutube.com
Greener Synthesis Methods: Innovations in synthetic chemistry, including flow chemistry, are making the production of isotopically labeled compounds more efficient, cost-effective, and environmentally sustainable. adesisinc.com
Personalized Medicine: Stable isotope tracers can be used in patients to assess individual differences in drug metabolism or metabolic disease phenotypes, paving the way for personalized treatment strategies. nih.gov
| Future Prospect | Driving Technology/Method | Potential Impact |
|---|---|---|
| Enhanced Drug Pharmacokinetics | Kinetic Isotope Effect, Late-Stage Functionalization. musechem.com | Development of more stable and effective drugs with better safety profiles. musechem.comtechsciresearch.com |
| High-Throughput DMPK Studies | Automated MS platforms, robotic sample handling. acs.orgyoutube.com | Faster and more efficient preclinical and clinical drug development. adesisinc.com |
| Spatial Metabolomics | Mass Spectrometry Imaging (e.g., DESI, MALDI). | Understanding the spatial distribution of drugs and their metabolites within tissues. |
| Personalized Medicine | In-vivo stable isotope tracing studies in humans. nih.gov | Tailoring drug therapies to an individual's specific metabolic profile. nih.gov |
Q & A
Basic Research: How is Dibromopropamidine-d6 Dihydrochloride synthesized and characterized in deuterated form?
Methodological Answer:
this compound is synthesized by isotopic substitution (deuteration) at six hydrogen positions, typically using deuterated precursors in controlled reactions. Characterization involves:
- Nuclear Magnetic Resonance (NMR) to confirm deuteration efficiency and structural integrity.
- High-Performance Liquid Chromatography (HPLC) paired with Mass Spectrometry (MS) to assess purity (>99%) and isotopic enrichment .
- X-ray crystallography (if crystalline) to validate molecular geometry.
Safety protocols for handling deuterated compounds, such as avoiding moisture and using inert atmospheres, are critical .
Basic Research: What standardized assays evaluate the antimicrobial efficacy of this compound?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., P. aeruginosa), and fungi using broth microdilution per CLSI guidelines .
- Time-Kill Studies : Monitor bactericidal/fungicidal activity over 24–48 hours, comparing deuterated vs. non-deuterated forms to assess isotopic effects.
- Biofilm Disruption Assays : Use crystal violet staining or confocal microscopy to quantify biofilm reduction in in vitro wound models .
Advanced Research: How does the deuterated form influence Dibromopropamidine’s mechanism of action compared to its non-deuterated counterpart?
Methodological Answer:
Deuteration may alter pharmacokinetics (e.g., metabolic stability) without significantly changing pharmacodynamics. To investigate:
- Isotopic Tracing : Use LC-MS/MS to track deuterium retention in bacterial cell membranes, assessing binding kinetics to negatively charged phospholipids .
- Enzyme Inhibition Assays : Compare interactions with target enzymes (e.g., bacterial topoisomerases) using surface plasmon resonance (SPR) to detect deuteration-induced binding affinity changes .
- Molecular Dynamics Simulations : Model deuterium’s impact on hydrogen bonding and membrane penetration efficiency .
Advanced Research: How can researchers resolve contradictions between in vitro cytotoxicity and in vivo tolerability data?
Methodological Answer:
Discrepancies often arise from:
- Concentration Differences : In vitro studies may use supra-physiological doses. Validate using in vivo-relevant concentrations (e.g., 0.1–10 µM) .
- Tissue-Specific Metabolism : Perform ex vivo tissue assays (e.g., liver microsomes) to assess metabolic stability and detoxification pathways.
- 3D Cell Culture Models : Mimic in vivo tissue complexity (e.g., skin equivalents) to evaluate cytotoxicity in a physiologically relevant context .
Advanced Research: What analytical techniques elucidate this compound’s interactions with biomolecules?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with DNA or enzymes.
- Circular Dichroism (CD) Spectroscopy : Detect conformational changes in DNA/RNA upon compound binding.
- Cryo-Electron Microscopy : Visualize compound-induced disruptions in bacterial membrane ultrastructure .
- Fluorescence Polarization : Measure competitive displacement with labeled ligands to identify binding sites .
Basic Research: What stability parameters are critical for storing this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent deuterium exchange and photodegradation .
- Humidity Control : Use desiccants to avoid hydrolysis of the dihydrochloride salt.
- Long-Term Stability Testing : Monitor purity via HPLC every 6 months; discard if degradation exceeds 5% .
Advanced Research: How can isotopic labeling (deuteration) impact pharmacokinetic studies in animal models?
Methodological Answer:
- Mass Spectrometry Imaging (MSI) : Track spatial distribution of deuterated vs. non-deuterated forms in tissues.
- Pharmacokinetic Profiling : Compare half-life (t½), Cmax, and AUC using radiolabeled or stable isotope-labeled analogs.
- Metabolite Identification : Use HR-MS/MS to distinguish deuterated metabolites from endogenous compounds, ensuring accurate biodistribution data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
